molecular formula C27H26N4O B4609326 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE

Cat. No.: B4609326
M. Wt: 422.5 g/mol
InChI Key: MSPSJFKNVRPJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring, a benzylpiperazine moiety, and a carbonyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated quinoline derivative.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with benzylpiperazine.

    Formation of the Carbonyl Group: The carbonyl group can be introduced via an acylation reaction, using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the quinoline or pyridine rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline or pyridine derivatives.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)PYRIMIDINE: Similar structure but with a pyrimidine core instead of quinoline.

    4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)ISOQUINOLINE: Similar structure but with an isoquinoline core.

Uniqueness

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is unique due to its specific substitution pattern and the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c1-20-7-8-25-23(17-20)24(18-26(29-25)22-9-11-28-12-10-22)27(32)31-15-13-30(14-16-31)19-21-5-3-2-4-6-21/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPSJFKNVRPJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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